molecular formula C17H30O2 B12804256 Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No. 68922-09-8

Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-

Cat. No.: B12804256
CAS No.: 68922-09-8
M. Wt: 266.4 g/mol
InChI Key: QYJBELHRBOPNBJ-UHFFFAOYSA-N
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Description

4-Isobornyl-2-methoxycyclohexanol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of an isobornyl group and a methoxy group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isobornyl-2-methoxycyclohexanol can be synthesized through several methods. One common approach involves the alcoholysis reaction of cyclohexene oxide with methanol in the presence of a catalyst such as silver cesium phosphotungstate (Ag2CsPW12O40). This reaction typically occurs under controlled temperature conditions to ensure high selectivity and yield .

Industrial Production Methods

In industrial settings, the production of 4-Isobornyl-2-methoxycyclohexanol may involve the hydrogenation of lignin-based phenolic compounds using supported metal catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Isobornyl-2-methoxycyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various cyclohexanol derivatives, ketones, and substituted cyclohexanols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Isobornyl-2-methoxycyclohexanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isobornyl-2-methoxycyclohexanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The presence of the isobornyl and methoxy groups can influence its binding affinity and reactivity with these enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxycyclohexanol: Similar in structure but lacks the isobornyl group.

    Cyclohexanol: A simpler compound without the methoxy and isobornyl groups.

    Isoborneol: Contains the isobornyl group but lacks the methoxy group.

Uniqueness

4-Isobornyl-2-methoxycyclohexanol is unique due to the combination of the isobornyl and methoxy groups attached to the cyclohexanol ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

68922-09-8

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

2-methoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C17H30O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-14(18)15(9-11)19-4/h11-15,18H,5-10H2,1-4H3

InChI Key

QYJBELHRBOPNBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)C3CCC(C(C3)OC)O)C)C

Origin of Product

United States

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